An In-depth Technical Guide to 3-Methyl-1H-pyrazol-4-ol Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Methyl-1H-pyrazol-4-ol Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile chemical nature allows for a wide array of substitutions, leading to a diverse range of biological activities. Numerous blockbuster drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, feature this privileged scaffold. The metabolic stability of the pyrazole ring further enhances its appeal in drug design. Within this important class of compounds, 4-hydroxypyrazoles have emerged as significant pharmacophores, demonstrating a variety of biological effects, including the inhibition of ferroptosis, a form of regulated cell death implicated in numerous diseases.[1] This guide provides a comprehensive technical overview of 3-methyl-1H-pyrazol-4-ol hydrochloride, a representative member of this class, focusing on its chemical identity, synthesis, and potential applications for researchers in the field.
Part 1: Core Chemical Identity and Physicochemical Properties
While a specific CAS number for 3-methyl-1H-pyrazol-4-ol hydrochloride is not readily found in major chemical databases, its constituent components are well-characterized. The core molecule, 3-methyl-1H-pyrazol-4-ol, is a derivative of pyrazole with a methyl group at the 3-position and a hydroxyl group at the 4-position. The hydrochloride salt is formed by the reaction of the basic pyrazole nitrogen with hydrochloric acid, a common practice to enhance the solubility and stability of amine-containing compounds for pharmaceutical applications.
Tautomerism: A Critical Consideration
A crucial aspect of hydroxypyrazole chemistry is the phenomenon of tautomerism. Hydroxypyrazoles can exist in equilibrium with their corresponding pyrazolone forms. For 3-methyl-1H-pyrazol-4-ol, this equilibrium involves the migration of a proton. The position of this equilibrium is sensitive to factors such as the solvent and the nature of other substituents on the ring.[2][3] Understanding the predominant tautomeric form is essential for interpreting spectroscopic data and predicting chemical reactivity.
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"3-Methyl-1H-pyrazol-4-ol" [pos="0,1.5!"]; "3-Methyl-1H-pyrazol-4(5H)-one" [pos="3,0!"];
"3-Methyl-1H-pyrazol-4-ol" -- "3-Methyl-1H-pyrazol-4(5H)-one" [label=" Tautomerization"]; } dot
Caption: Tautomeric equilibrium of 3-methyl-1H-pyrazol-4-ol.
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties for the base molecule, 3-methyl-1H-pyrazol-4-ol. The hydrochloride salt would be expected to have a higher molecular weight and significantly increased water solubility.
| Property | Value | Source |
| Molecular Formula | C4H6N2O | - |
| Molecular Weight | 98.10 g/mol | - |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Part 2: Synthetic Methodologies for 4-Hydroxypyrazoles
The synthesis of polysubstituted 4-hydroxypyrazoles has been achieved through various routes. A notable and direct method involves the reaction of vinyl azides with hydrazines.[4][5] This approach is advantageous due to its mild reaction conditions and the availability of the starting materials.
General Synthetic Workflow
A plausible synthetic pathway to 3-methyl-1H-pyrazol-4-ol could be envisioned starting from a suitably substituted vinyl azide. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for 3-methyl-1H-pyrazol-4-ol hydrochloride.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on established methods for the synthesis of 4-hydroxypyrazoles.[4][6]
Step 1: Synthesis of 3-Methyl-1H-pyrazol-4-ol
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To a solution of a suitable α-azidovinyl ketone precursor (1.0 eq) in an appropriate solvent such as ethanol, add hydrazine hydrate (2.0 eq).
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The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 3-methyl-1H-pyrazol-4-ol.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 3-methyl-1H-pyrazol-4-ol in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-methyl-1H-pyrazol-4-ol hydrochloride.
Part 3: Spectroscopic Characterization
The structural elucidation of 3-methyl-1H-pyrazol-4-ol hydrochloride would rely on a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals corresponding to the methyl protons, the pyrazole ring proton, and the exchangeable protons of the hydroxyl and N-H groups. The chemical shifts will be influenced by the tautomeric form present in the NMR solvent.
-
¹³C NMR: Signals for the methyl carbon, and the three distinct carbons of the pyrazole ring are expected.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹) and C=C/C=N stretching of the pyrazole ring (around 1500-1600 cm⁻¹) would be anticipated.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the free base (3-methyl-1H-pyrazol-4-ol) and characteristic fragmentation patterns.
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Part 4: Applications in Research and Drug Development
The 4-hydroxypyrazole scaffold is of significant interest in drug discovery due to its demonstrated biological activities.
Inhibition of Ferroptosis
Recent studies have identified 4-hydroxypyrazole derivatives as potent inhibitors of ferroptosis.[1] Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. It is implicated in the pathophysiology of various diseases, including neurodegenerative disorders and ischemia-reperfusion injury. The radical-trapping antioxidant capacity of the 4-hydroxypyrazole moiety is believed to be responsible for its ferroptosis inhibitory activity.[1]
Caption: Simplified diagram of 3-methyl-1H-pyrazol-4-ol's role in inhibiting ferroptosis.
Other Potential Applications
Derivatives of 4-hydroxypyrazole have also been investigated for their potential as:
-
Antitumor agents: Certain pyrazole derivatives have shown promising anticancer activity.[7][8][9]
-
Anti-HCV agents: Some analogs have been explored for their ability to inhibit the replication of the Hepatitis C virus.[7]
-
GABAA Receptor Ligands: Novel 4-hydroxypyrazoles have been synthesized and evaluated for their activity at GABA-A receptors, which are important targets for treating anxiety and sleep disorders.[10]
Conclusion
3-Methyl-1H-pyrazol-4-ol hydrochloride, as a representative of the 4-hydroxypyrazole class, embodies the significant potential of the pyrazole scaffold in the development of novel therapeutics. While its specific properties require further experimental validation, the established chemistry and biological activities of related compounds provide a strong foundation for its exploration. The synthetic routes are accessible, and the demonstrated potential in modulating critical biological pathways, such as ferroptosis, makes this and related compounds highly attractive targets for further research and development in the pharmaceutical sciences.
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